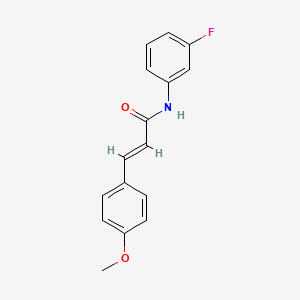

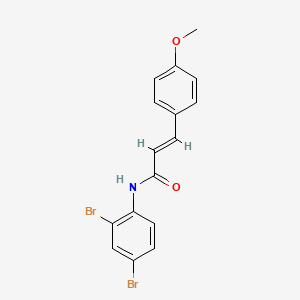

(2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-N-(3-fluorophényl)-3-(4-méthoxyphényl)prop-2-énamide: est un composé organique caractérisé par la présence d'un groupe fluorophényle et d'un groupe méthoxyphényle liés par une liaison prop-2-énamide

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (2E)-N-(3-fluorophényl)-3-(4-méthoxyphényl)prop-2-énamide implique généralement les étapes suivantes :

Matières premières : La synthèse commence par la 3-fluoroaniline et le 4-méthoxybenzaldéhyde.

Formation de l'intermédiaire : La première étape implique la formation d'une base de Schiff intermédiaire par condensation de la 3-fluoroaniline et du 4-méthoxybenzaldéhyde en milieu acide.

Réduction : La base de Schiff est ensuite réduite pour former l'amine correspondante.

Amidation : La dernière étape implique l'amidation de l'amine avec du chlorure d'acryloyle pour obtenir le (2E)-N-(3-fluorophényl)-3-(4-méthoxyphényl)prop-2-énamide.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de catalyseurs, des conditions réactionnelles contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le (2E)-N-(3-fluorophényl)-3-(4-méthoxyphényl)prop-2-énamide peut subir des réactions d'oxydation, impliquant généralement des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant l'hydrogénation ou des hydrures métalliques tels que le borohydrure de sodium.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe fluorophényle.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Nucléophiles tels que les amines ou les thiols en milieu basique.

Principaux produits

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'amines ou d'alcools.

Substitution : Formation de dérivés substitués avec des nucléophiles.

Applications de la recherche scientifique

Chimie

Catalyse : Le composé peut être utilisé comme ligand dans des réactions catalytiques.

Synthèse organique : Il sert d'intermédiaire dans la synthèse de molécules plus complexes.

Biologie

Inhibition enzymatique : Utilisation potentielle comme inhibiteur d'enzymes spécifiques en raison de ses caractéristiques structurelles.

Médecine

Développement de médicaments : Exploration comme composé de départ pour le développement de nouveaux produits pharmaceutiques ciblant des voies spécifiques.

Industrie

Science des matériaux : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques telles que la fluorescence ou la conductivité.

Mécanisme d'action

Le mécanisme d'action du (2E)-N-(3-fluorophényl)-3-(4-méthoxyphényl)prop-2-énamide implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Les groupes fluorophényle et méthoxyphényle contribuent à son affinité de liaison et à sa spécificité. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, modulant ainsi la fonction de l'enzyme.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

Medicine

Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific pathways.

Industry

Material Science: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.

Mécanisme D'action

The mechanism of action of (2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

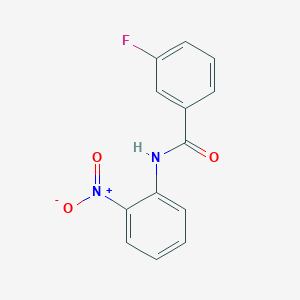

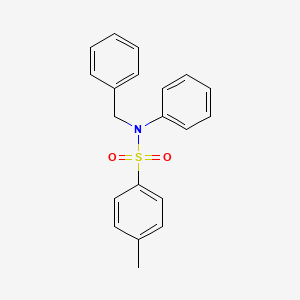

Comparaison Avec Des Composés Similaires

Composés similaires

- (2E)-N-(3-chlorophényl)-3-(4-méthoxyphényl)prop-2-énamide

- (2E)-N-(3-bromophényl)-3-(4-méthoxyphényl)prop-2-énamide

- (2E)-N-(3-méthylphényl)-3-(4-méthoxyphényl)prop-2-énamide

Unicité

- Substitution au fluor : La présence de l'atome de fluor dans le (2E)-N-(3-fluorophényl)-3-(4-méthoxyphényl)prop-2-énamide améliore sa lipophilie et sa stabilité métabolique par rapport à ses analogues chloro, bromo et méthyle.

- Affinité de liaison : L'atome de fluor peut également contribuer à des interactions de liaison plus fortes avec les cibles moléculaires, ce qui en fait un composé plus puissant dans certaines applications.

Propriétés

Formule moléculaire |

C16H14FNO2 |

|---|---|

Poids moléculaire |

271.29 g/mol |

Nom IUPAC |

(E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C16H14FNO2/c1-20-15-8-5-12(6-9-15)7-10-16(19)18-14-4-2-3-13(17)11-14/h2-11H,1H3,(H,18,19)/b10-7+ |

Clé InChI |

CWLVFROYWBTKQC-JXMROGBWSA-N |

SMILES isomérique |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)F |

SMILES canonique |

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-6-(azepan-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11695316.png)

![2-(4-Bromophenoxy)-N'-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]acetohydrazide](/img/structure/B11695329.png)

![1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B11695333.png)

![4-ethoxy-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11695334.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide](/img/structure/B11695344.png)

![N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11695356.png)

![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11695361.png)

![5-[(2-Methoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11695369.png)

![4-bromo-2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-6-nitrophenol](/img/structure/B11695375.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11695387.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11695392.png)